1-(4-Methoxyphenethyl)-3-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea
Beschreibung
BenchChem offers high-quality 1-(4-Methoxyphenethyl)-3-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Methoxyphenethyl)-3-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
1-[2-(4-methoxyphenyl)ethyl]-3-[[7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22F3N5O2/c1-28-14-4-2-12(3-5-14)6-8-22-17(27)23-11-16-25-24-15-10-13(18(19,20)21)7-9-26(15)16/h2-5,13H,6-11H2,1H3,(H2,22,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXGLHYNMBBEHOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)NCC2=NN=C3N2CCC(C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22F3N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 1-(4-Methoxyphenethyl)-3-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore its biological activity, particularly focusing on its pharmacological properties and therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a unique structure that includes a methoxyphenethyl group and a tetrahydrotriazolopyridine moiety. The presence of the trifluoromethyl group enhances its lipophilicity and may influence its interaction with biological targets.
Chemical Formula
- Molecular Formula: C18H22F3N5O2
- Molecular Weight: 385.4 g/mol
Pharmacological Targets
Research indicates that this compound may act on several biological pathways, particularly through modulation of neurokinin receptors. Specifically, it has been identified as a selective antagonist of the neurokinin-3 receptor (NK-3), which is implicated in various central nervous system (CNS) disorders.
Neurokinin-3 Receptor (NK-3)
- Role: Modulates neurotransmitter release (dopamine, acetylcholine, serotonin) and is involved in mood regulation, anxiety, and pain perception.
- Therapeutic Implications: Potential applications in treating schizophrenia, depression, and other mood disorders due to its ability to influence dopaminergic pathways .
Antidepressant Activity
Studies have shown that compounds targeting the NK-3 receptor exhibit antidepressant-like effects. The specific compound under discussion has demonstrated efficacy in preclinical models at various dosages.
Dose-Dependent Effects
- Effective Dose Range: Notable antidepressant activity observed at doses starting from 100 mg/kg .
- Mechanism: Likely involves modulation of serotonin and norepinephrine pathways.
Case Study 1: Efficacy in Animal Models
In a controlled study involving rodent models of depression:
- Objective: Evaluate the antidepressant effects of the compound.
- Methodology: Administered at varying doses; behavioral assessments were conducted using the forced swim test.
- Results: Significant reduction in immobility time at higher doses compared to control groups, indicating enhanced mood-related behaviors .
Case Study 2: Neurokinin Receptor Modulation
A separate study focused on the pharmacodynamics of the compound:
- Objective: Assess receptor binding affinity and functional activity.
- Methodology: Radiolabeled ligand binding assays were performed.
- Results: The compound exhibited high affinity for NK-3 receptors with IC50 values in the low nanomolar range, confirming its potential as a therapeutic agent for neuropsychiatric disorders .
Comparative Analysis of Similar Compounds
| Compound Name | Structure Type | NK-3 Affinity | Antidepressant Activity |
|---|---|---|---|
| Compound A | Urea Derivative | High | Yes |
| Compound B | Triazole | Moderate | No |
| Compound C | Pyridine | Low | Yes |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
